molecular formula C20H33NO B444971 N-(2,3-dimethylphenyl)dodecanamide

N-(2,3-dimethylphenyl)dodecanamide

Cat. No.: B444971
M. Wt: 303.5g/mol
InChI Key: XTDPXUUPMJSGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylphenyl)dodecanamide is an aromatic amide derivative characterized by a dodecanamide (C₁₂H₂₅CONH–) group attached to a 2,3-dimethylphenyl moiety. The compound’s long alkyl chain suggests high lipophilicity, which may influence its solubility, membrane permeability, and applications in surfactants or pharmaceuticals .

Properties

Molecular Formula

C20H33NO

Molecular Weight

303.5g/mol

IUPAC Name

N-(2,3-dimethylphenyl)dodecanamide

InChI

InChI=1S/C20H33NO/c1-4-5-6-7-8-9-10-11-12-16-20(22)21-19-15-13-14-17(2)18(19)3/h13-15H,4-12,16H2,1-3H3,(H,21,22)

InChI Key

XTDPXUUPMJSGRB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC(=C1C)C

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(2,3-Dimethylphenyl)dodecanamide belongs to the amide class, distinct from sulfonamides (e.g., N-(2,3-dimethylphenyl)benzenesulfonamide) and acetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide). Key differences include:

  • Amides (e.g., dodecanamide): Feature a carbonyl group (C=O) directly bonded to nitrogen.
  • Sulfonamides : Contain a sulfonyl group (SO₂), which is more electron-withdrawing than carbonyl. This increases hydrogen-bonding capacity and thermal stability, as seen in N-(2,3-dimethylphenyl)benzenesulfonamide derivatives .
  • Acetamides : Often include chlorine or alkoxy substituents (e.g., alachlor), which enhance herbicidal activity but reduce lipophilicity compared to dodecanamide .
Table 1: Functional Group Comparison
Compound Class Key Functional Group Example (CAS/Name) Notable Properties
Amide C=O This compound High lipophilicity
Sulfonamide SO₂ N-(2,3-Dimethylphenyl)benzenesulfonamide Strong hydrogen bonding
Acetamide Cl-C=O Alachlor (CAS: 15972-60-8) Herbicidal activity

Substituent Effects on the Aryl Ring

The position and type of substituents on the phenyl ring significantly influence steric and electronic properties:

  • This substitution is observed in sulfonamides like N-(2,3-dimethylphenyl)benzenesulfonamide, where the dihedral angle between aromatic rings is 64.8°, affecting crystal packing .
  • 2,6-Diethylphenyl : Found in herbicides like pretilachlor, this substitution reduces steric hindrance compared to 2,3-dimethyl, enabling better interaction with enzyme active sites .

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